molecular formula C15H12FN3O2S B4581968 N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide

Cat. No. B4581968
M. Wt: 317.3 g/mol
InChI Key: GJWVNNAUGOVSEV-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide, commonly known as DMFQ, is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. DMFQ is a synthetic compound that belongs to the class of quinolinecarboxamides and is characterized by its unique chemical structure.

Scientific Research Applications

Antioxidative Mechanisms

This compound has been evaluated for its antioxidative properties. In scientific studies, it has shown potential in reducing the production of reactive oxygen species (ROS) like hydrogen peroxide and superoxide anion radical. These properties suggest its application in preventing oxidative stress-related cellular damage, which is a common pathway in various diseases, including neurodegenerative disorders .

Hepatocyte Metabolism

Research indicates that similar compounds have effects on hepatocyte concentrations of lipids, particularly free fatty acids and monoacylglycerols. This suggests that N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-6-FLUORO-4-HYDROXYQUINOLINE-3-CARBOXAMIDE could be used to study lipid metabolism in liver cells and its implications in conditions like fatty liver disease .

Neuroinflammation

Due to its antioxidative capabilities, there is potential for this compound to be used in the study of neuroinflammation. It could help in understanding the molecular mechanisms of inflammation in the central nervous system and in the development of therapeutic agents for diseases like multiple sclerosis and Alzheimer’s .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-7-8(2)22-15(18-7)19-14(21)11-6-17-12-4-3-9(16)5-10(12)13(11)20/h3-6H,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWVNNAUGOVSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide
Reactant of Route 5
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide
Reactant of Route 6
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide

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